5-Bromooxindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromooxindole and its derivatives involves several key methodologies, highlighting its versatility as a starting material. Notably, Grinev et al. (1987) explored the synthesis of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles through decarboxylation processes, showcasing its utility in generating compounds of biological interest (Grinev et al., 1987). Additionally, the electrosynthesis of poly(5-bromoindole) as reported by Jingkun Xu et al. (2006) provides insight into the electrochemical behaviors and thermal stability of 5-Bromooxindole-based polymers, indicating a promising avenue for creating blue-light-emitting materials (Jingkun Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of 5-Bromooxindole and its compounds has been extensively studied through various spectroscopic and computational methods. The work by Ç. Çırak et al. (2012) on 5-bromo-2'-deoxyuridine, a derivative of 5-Bromooxindole, utilized experimental and theoretical vibrational spectra to analyze molecular structure and vibrational analyses, providing comprehensive insights into the compound's geometry and electronic properties (Çırak et al., 2012).
Chemical Reactions and Properties
5-Bromooxindole's reactivity and participation in chemical reactions are pivotal for its applications in synthesizing complex molecules. For instance, the N-heterocyclic carbene-catalyzed cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles, as described by Yuanwei Xie et al. (2015), demonstrates the compound's utility in constructing spirocarbocyclic oxindoles with significant potential in molecular biology and pharmacy (Xie et al., 2015).
Physical Properties Analysis
The physical properties of 5-Bromooxindole, such as solubility, thermal stability, and fluorescence, are critical for its applications. Jingkun Xu et al. (2006) reported the good thermal stability and blue-light emission of poly(5-bromoindole), which are essential attributes for its use in materials science and optoelectronics (Jingkun Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of 5-Bromooxindole, including its reactivity towards nucleophiles and electrophiles, enable the synthesis of a wide range of derivatives with potential antibacterial activities and applications in materials science. The synthesis and evaluation of 5-bromoindole-2-carboxamides as potent antibacterial agents against various pathogenic Gram-negative bacteria highlight the compound's importance in developing new therapeutic agents (Mane et al., 2018).
Safety And Hazards
Future Directions
As an important intermediate in organic synthesis, the future directions of 5-Bromooxindole are likely to be driven by developments in the fields of pharmaceuticals, agrochemicals, and dyestuff . Its use in the synthesis of novel drugs and bioactive molecules presents potential areas of future research .
properties
IUPAC Name |
5-bromo-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNAEVMZXIKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346323 | |
Record name | 5-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromooxindole | |
CAS RN |
20870-78-4 | |
Record name | 5-Bromo-2-oxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20870-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-oxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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